N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

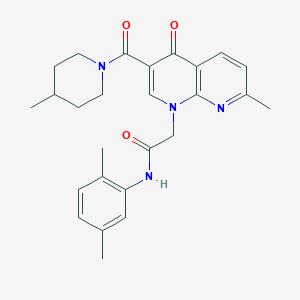

This compound features a 1,8-naphthyridine core substituted at position 3 with a 4-methylpiperidine-1-carbonyl group and at position 1 with an acetamide-linked 2,5-dimethylphenyl moiety. The 4-oxo-1,4-dihydronaphthyridine scaffold is a pharmacophore prevalent in medicinal chemistry due to its bioisosteric resemblance to quinolones, enabling interactions with biological targets such as kinases and topoisomerases .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-16-9-11-29(12-10-16)26(33)21-14-30(25-20(24(21)32)8-7-19(4)27-25)15-23(31)28-22-13-17(2)5-6-18(22)3/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKVKAGJYSUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a naphthyridine moiety, which is known for its diverse biological properties.

- Substituents : It has multiple substituents including a dimethylphenyl group and a piperidine carbonyl group, which may influence its pharmacodynamics and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 305.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide exhibit various pharmacological effects:

- Antitumor Activity : Some naphthyridine derivatives have shown promising antitumor effects in vitro and in vivo. They may act by inhibiting specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against a range of pathogens.

- Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties, potentially through modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways may be involved:

- Inhibition of Enzymes : The presence of the piperidine moiety suggests potential inhibition of enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which plays a role in glucose metabolism and inflammation .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- A study on naphthyridine-based compounds reported significant inhibition of cancer cell lines, suggesting that structural modifications can enhance efficacy against specific tumors.

- Another research focused on DPP-IV inhibitors showed that these compounds could improve renal function in diabetic models, indicating potential applications in metabolic disorders .

Table 2: Summary of Relevant Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Significant inhibition of cancer cell proliferation |

| Study 2 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Study 3 | Neuroprotection | Modulation of neurotransmitter release observed |

Comparison with Similar Compounds

Core Structure and Functional Group Variations

Table 1: Comparative Analysis of Key Structural Features

Key Observations:

- The target compound’s 1,8-naphthyridine core distinguishes it from the 1,5-naphthyridine in and the pyrido-thieno-pyrimidinone in . This affects ring planarity and hydrogen-bonding capacity.

- Acetamide vs.

- Substituent Bulk : The 3,5-dimethyladamantyl group in ’s compound introduces significant steric hindrance compared to the target’s 4-methylpiperidine, which may limit membrane permeability despite higher lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

- The target compound’s IR profile would closely resemble ’s compound due to shared acetamide and carbonyl groups but differ in piperidine-related stretches.

- Solubility : The 4-nitrophenyl and hydroxynaphthyl groups in ’s compound 5a increase polarity, contrasting with the target’s lipophilic 4-methylpiperidine, suggesting lower aqueous solubility for the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.